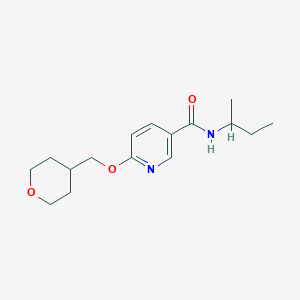

N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Description

N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted at position 6 with a tetrahydro-2H-pyran-4-yl methoxy group and an N-sec-butyl carboxamide moiety. The tetrahydro-2H-pyran (THP) group confers conformational rigidity and modulates lipophilicity, while the methoxy linker may enhance metabolic stability compared to thioether analogs .

Properties

IUPAC Name |

N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-3-12(2)18-16(19)14-4-5-15(17-10-14)21-11-13-6-8-20-9-7-13/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNTUDUHSCLIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CN=C(C=C1)OCC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydro-2H-pyran-4-ylmethoxy intermediate: This step involves the protection of a hydroxyl group using tetrahydropyran (THP) in the presence of an acid catalyst.

Nicotinamide coupling: The protected intermediate is then coupled with nicotinic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Introduction of the sec-butyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new alkylated or functionalized derivatives.

Scientific Research Applications

N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Structural Analog 1: N-(4-Fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methylthio)-nicotinamide (Compound 17)

Key Differences :

- Substituents :

- N-Substituent : 4-Fluorophenyl (aromatic, electron-withdrawing) vs. sec-butyl (aliphatic, bulky).

- Position 6 Linker : Methylthio (S-CH2-THP) vs. methoxy (O-CH2-THP).

- Physicochemical Properties :

- Synthesis : Prepared via method B with 83% yield for intermediate 16, indicating feasible scalability for THP-containing analogs .

Implications :

The thioether linker in Compound 17 may increase lipophilicity and alter metabolic pathways compared to the methoxy group in the target compound. The 4-fluorophenyl group could enhance π-π stacking in target binding but may reduce solubility relative to the sec-butyl group.

Structural Analog 2: 5-Chloro-N-(quinolin-8-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Key Differences :

- Substituents: N-Substituent: Quinolin-8-yl (aromatic, planar) vs. sec-butyl. Position 5: Chlorine substitution (electron-withdrawing) vs. hydrogen in the target compound.

- Physicochemical Properties: Molecular Weight: 383.8 g/mol (C20H18ClN3O3) vs. the target’s lower molecular weight (estimated C16H24N2O3).

Implications: The chlorine atom at position 5 may stabilize the pyridine ring electronically, while the quinoline substituent could limit bioavailability due to increased hydrophobicity. The shared THP-methoxy group suggests comparable stability to the target compound’s methoxy linker .

Broader Pyridine Derivatives ()

The catalog lists diverse pyridine derivatives (e.g., halogenated, nitro-substituted, or silyl-protected analogs), underscoring the versatility of pyridine in drug design. However, these compounds lack the THP-methoxy or carboxamide functionalities critical to the target compound’s profile .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Linker Effects : Methoxy (O-CH2-THP) in the target compound likely improves metabolic stability over thioether analogs (e.g., Compound 17), which may be prone to oxidation .

- N-Substituent Trade-offs: The sec-butyl group balances steric bulk and solubility, whereas aromatic substituents (4-fluorophenyl, quinolin-8-yl) may optimize target affinity at the expense of pharmacokinetics .

- Synthetic Feasibility : High yields reported for THP-containing intermediates (e.g., 83% for Compound 16) suggest scalable routes for the target compound .

Biological Activity

N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a sec-butyl group and a tetrahydro-2H-pyran moiety attached to a nicotinamide backbone. The presence of these functional groups suggests potential interactions with various biological targets.

Antiproliferative Activity

Research has demonstrated that derivatives of nicotinamide can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT116 | 3.1 |

| Compound B | MCF-7 | 2.2 |

| This compound | Various | TBD |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Studies indicate that certain derivatives exhibit improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer .

Antibacterial Activity

The antibacterial potential of related compounds has been evaluated against Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated selective activity against strains such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 8 μM .

Case Studies

- Anticancer Properties : A study assessing the antiproliferative effects of various nicotinamide derivatives found that compounds with similar structural features to this compound showed promising results against multiple cancer types, suggesting a viable pathway for drug development.

- Oxidative Stress Mitigation : In vitro experiments indicated that certain derivatives could mitigate oxidative stress in human cell lines when exposed to pro-oxidants like tert-butyl hydroperoxide (TBHP). The evaluation involved measuring oxidative stress markers and comparing them with known antioxidants .

Q & A

What are the recommended synthetic strategies for N-(sec-butyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide to ensure high yield and purity?

Answer:

The compound can be synthesized via parallel synthetic chemistry and structure-based drug design (SBDD). Key steps include:

- Amide coupling : React 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid with sec-butylamine using coupling agents like HATU or EDCI.

- Pyran-ring functionalization : Introduce the tetrahydro-2H-pyran-4-yl methoxy group via nucleophilic substitution or Mitsunobu reactions.

Similar P2X7 antagonists (e.g., compound 7 in ) were synthesized by optimizing substituents on the pyran ring and amide groups, ensuring regioselectivity and purity >95% via HPLC .

How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

Answer:

Use multimodal analytical techniques:

- NMR (1H, 13C) : Assign protons and carbons, focusing on the sec-butyl (δ ~1.0–1.5 ppm) and pyran methoxy (δ ~3.5–4.0 ppm) groups.

- X-ray crystallography : Resolve the 3D structure, as done for hydroxo-bridged ytterbium complexes in .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with precision <5 ppm error, as in .

What in vitro assays are suitable for assessing its biological activity as a potential enzyme modulator?

Answer:

Fluorometric/luminescence assays are ideal for enzyme modulation studies:

- Autotaxin (ATX) inhibition : Measure lysophosphatidic acid (LPA) production using fluorescent substrates (e.g., FS-3) as in .

- P2X7 receptor antagonism : Use ATP-induced Yo-Pro-1 uptake assays in HEK293 cells, validated in for CNS-targeted compounds .

How should researchers address discrepancies in enzyme inhibition data across experimental setups?

Answer:

- Orthogonal validation : Combine functional assays (e.g., electrophysiology for ion channels) with biophysical methods like surface plasmon resonance (SPR) to confirm binding kinetics .

- Buffer standardization : Control variables like pH, ionic strength, and divalent cations (e.g., Mg²+), which affect enzyme activity, as noted in .

What strategies are recommended for optimizing the compound’s metabolic stability in preclinical studies?

Answer:

- Structural modifications : Replace labile groups (e.g., ester linkages) with stable ethers (e.g., tetrahydro-pyran), which enhance metabolic resistance as seen in .

- In vitro microsomal assays : Test stability in liver microsomes (human/rat) with LC-MS monitoring, as applied to NAD precursors in .

How can SAR studies evaluate the contribution of the sec-butyl and pyran groups to target engagement?

Answer:

- Analog synthesis : Prepare derivatives with varied substituents (e.g., tert-butyl, cyclopentyl) and test in binding assays.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PDE9A ( ) or P2X7 .

What in vivo models are appropriate for evaluating efficacy in CNS disorders?

Answer:

- Neuroinflammatory models : Use LPS-induced neuroinflammation in rodents, monitoring cytokine levels (IL-1β, TNF-α).

- Depression models : Test in chronic unpredictable stress (CUS) assays, measuring behavioral endpoints (e.g., forced swim test), as in .

How can researchers ensure compound stability under storage and experimental conditions?

Answer:

- Stability studies : Conduct accelerated testing (40°C/75% RH for 1 month) with HPLC monitoring.

- Light-sensitive storage : Use amber vials to prevent photodegradation, adhering to guidelines in .

What analytical techniques are critical for assessing purity and degradation products?

Answer:

- HPLC-MS : Detect impurities with a C18 column (ACN/water gradient) and quantify via UV/Vis (λ = 254 nm).

- UPLC-TOF : Identify degradation products using exact mass matching (error <2 ppm), as in .

How can molecular docking predict the compound’s binding mode to its target?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.